

m-PEG2-Br chemical properties

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Compound of Interest

Compound Name: *m*-PEG2-Br

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An In-depth Technical Guide to **m-PEG2-Br**: Core Chemical Properties and Applications

Introduction

Methoxy-polyethylene glycol-bromide with two ethylene glycol units (**m-PEG2-Br**), also known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a bifunctional linker molecule widely utilized in chemical biology, drug development, and materials science. It features a methoxy-capped polyethylene glycol (PEG) chain that confers hydrophilicity and a terminal bromide group that serves as a reactive handle for covalent modification.^{[1][2][3]} The defined, short PEG chain enhances the aqueous solubility of conjugated molecules, while the methoxy cap prevents unwanted crosslinking reactions.^[2]

This guide provides a comprehensive overview of the core chemical properties of **m-PEG2-Br**, details experimental workflows for its application, and illustrates its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

The fundamental properties of **m-PEG2-Br** are summarized below. This data is critical for designing and executing experiments, including determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	References
CAS Number	54149-17-6	[1][4][5]
Molecular Formula	C ₅ H ₁₁ BrO ₂	[4][5][6]
Molecular Weight	183.04 g/mol	[4][5][6]
Appearance	Colorless liquid or oil	[4][5]
Boiling Point	184.4 ± 15.0 °C at 760 mmHg	[6]
Density	1.3 ± 0.1 g/cm ³	[6]
Flash Point	73.9 ± 0.0 °C	[6]
Purity	≥ 95%	[4][5]
SMILES Code	COCCOCCBr	[4][5]
Recommended Storage	Store at -5°C to -18°C, keep dry and avoid sunlight	[1][4][5]

Applications in Bioconjugation and Drug Delivery

The primary utility of **m-PEG2-Br** stems from its role as a hydrophilic spacer and linker. It is particularly prominent in the construction of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[7] **m-PEG2-Br** serves as a building block for the linker connecting the E3 ligase ligand and the target protein ligand.[6][7] Its PEG nature can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

Beyond PROTACs, **m-PEG2-Br** is applicable in medical research, nanotechnology, and for modifying surfaces with functional coatings.[1] The terminal bromide can react with various nucleophiles (e.g., thiols, amines) to covalently attach the PEG moiety to proteins, peptides, or other molecules of interest.

Experimental Protocols and Methodologies

General Synthesis of PEG-Br

While specific, detailed synthesis protocols for **m-PEG2-Br** are proprietary, a general method for creating a PEG-Br derivative involves the reaction of a PEG diol with a brominating agent. A representative procedure is described for a higher molecular weight PEG, which can be adapted.

Objective: To replace a terminal hydroxyl group of a PEG molecule with a bromide.

Materials:

- Polyethylene glycol (e.g., PEG 2000)
- 2-Bromobenzoyl chloride
- Dichloromethane (DCM), dried
- 1 M Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Diethyl ether, cold and anhydrous

Protocol:

- Dissolve the starting PEG material in dried dichloromethane.
- Add the brominating agent (e.g., 2-bromobenzoyl chloride) to the solution.
- Allow the reaction to proceed for approximately 6 hours at room temperature.[8]
- After the reaction, wash the organic phase with 1 M NaOH solution to quench the reaction and remove acidic byproducts.[8]
- Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]
- Filter the solution to remove the drying agent.
- Precipitate the final product, PEG-Br, by adding the concentrated DCM solution to cold, anhydrous diethyl ether.[8]

- Collect the resulting white powder and dry it under vacuum.[8] It is noted that low-melting point products may require purification via dialysis followed by lyophilization to ensure complete removal of residual solvents.[8]

General Workflow for Bioconjugation

The terminal bromide of **m-PEG2-Br** allows for its conjugation to biomolecules through nucleophilic substitution. The following is a generalized workflow for such a reaction, adapted from protocols for amine-reactive PEG linkers which follow a similar logic.[2][9]

Objective: To conjugate **m-PEG2-Br** to a target biomolecule (e.g., a protein containing a reactive thiol group).

Materials:

- Target biomolecule (e.g., protein with cysteine residues)
- **m-PEG2-Br**
- Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
- Organic solvent (e.g., DMSO or DMF) for dissolving the PEG linker
- Purification system (e.g., dialysis, size-exclusion chromatography)

Protocol:

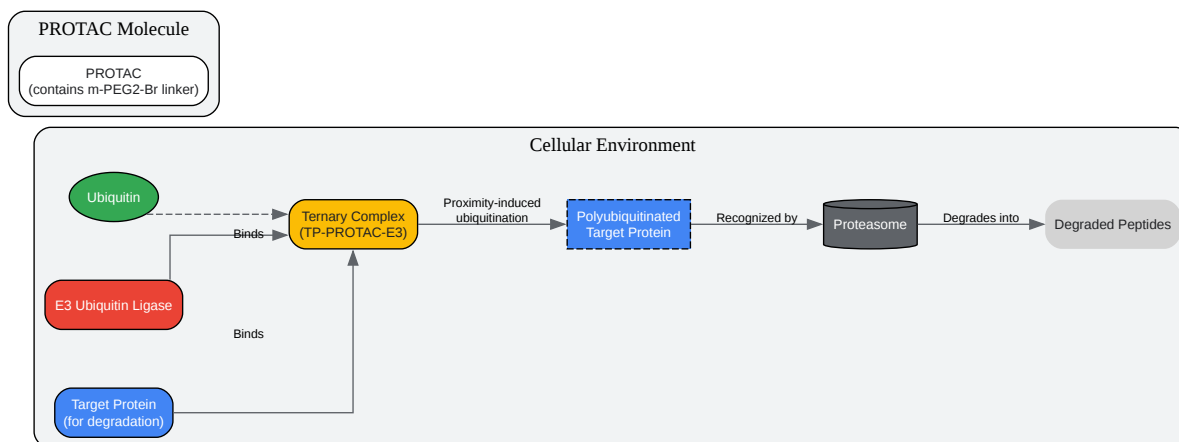
- Preparation: Dissolve the target biomolecule in the Reaction Buffer to a desired concentration. Prepare a stock solution of **m-PEG2-Br** in an anhydrous organic solvent like DMSO.
- Conjugation Reaction: Add the **m-PEG2-Br** stock solution to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule is a critical parameter that must be optimized to achieve the desired degree of labeling. A starting point is often a 10- to 50-fold molar excess of the linker.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2] Reaction progress can be monitored using techniques like SDS-

PAGE or mass spectrometry.

- Quenching (Optional): The reaction can be stopped by adding a small molecule with a potent nucleophile (e.g., L-cysteine or β -mercaptoethanol) to consume any unreacted **m-PEG2-Br**.
- Purification: Remove excess, unreacted **m-PEG2-Br** and other reaction byproducts from the conjugated product.^[9] Common methods include dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC), which separate molecules based on size.^{[2][9]}
- Analysis and Characterization: Confirm the successful conjugation and purity of the final product. SDS-PAGE will show an increase in the molecular weight of the PEGylated protein compared to the unmodified version.^[9] Mass spectrometry can provide a precise mass and confirm the number of PEG units attached.^[9]

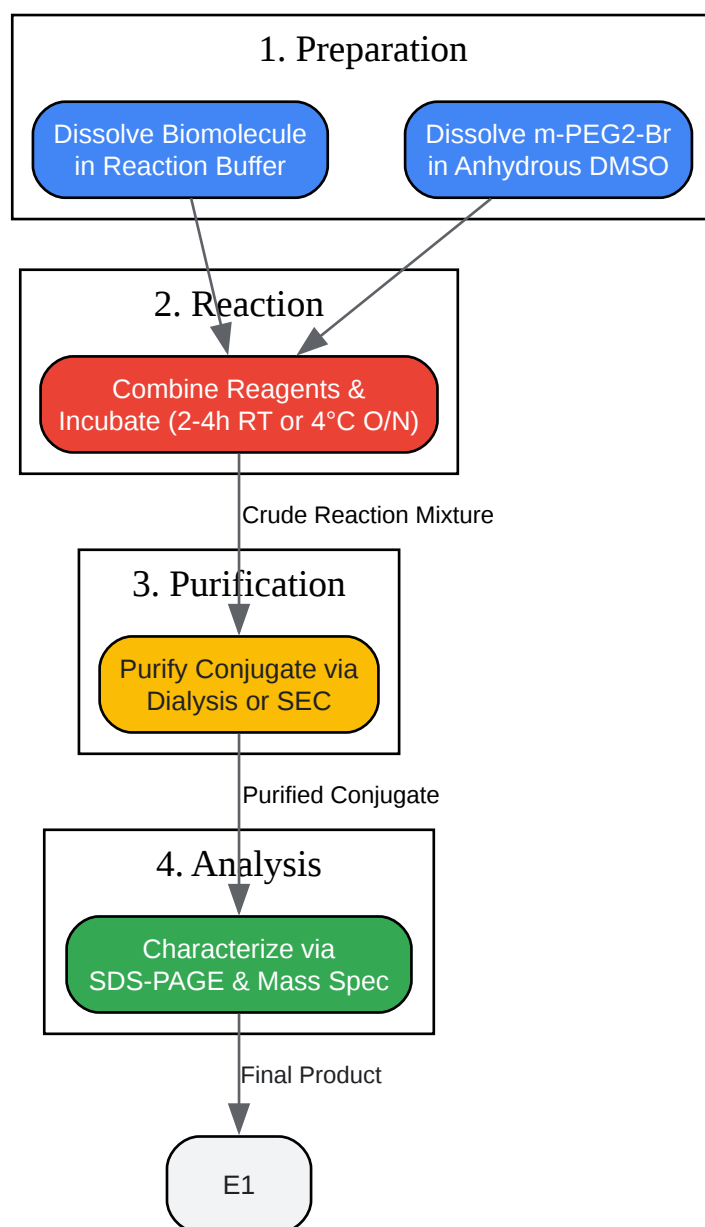
Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the application of **m-PEG2-Br**.



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Diagram 1: Logical workflow of PROTAC-mediated protein degradation.



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Diagram 2: General experimental workflow for bioconjugation using **m-PEG2-Br**.

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